5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1713163-97-3
VCID: VC4556295
InChI: InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H
SMILES: CC1=CN=CN=C1OC2CCNC2.Cl
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1713163-97-3

Cat. No.: VC4556295

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride - 1713163-97-3

Specification

CAS No. 1713163-97-3
Molecular Formula C9H14ClN3O
Molecular Weight 215.68
IUPAC Name 5-methyl-4-pyrrolidin-3-yloxypyrimidine;hydrochloride
Standard InChI InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H
Standard InChI Key WTRYYLVKMHTNPF-UHFFFAOYSA-N
SMILES CC1=CN=CN=C1OC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrimidine ring system (C4H3N2\text{C}_4\text{H}_3\text{N}_2) with a methyl group at position 5 and a pyrrolidine-linked ether group at position 4 (Figure 1). The hydrochloride salt enhances solubility and stability for experimental use .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H14ClN3O\text{C}_9\text{H}_{14}\text{ClN}_3\text{O}
Molecular Weight215.68 g/mol
IUPAC Name5-methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
SMILESCC1=CN=CN=C1OC2CCNC2.Cl
InChI KeyWTRYYLVKMHTNPF-UHFFFAOYSA-N

Synthesis and Optimization

While explicit synthetic routes for this compound remain proprietary, analogous pyrimidine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example:

  • Pyrimidine Core Functionalization: A chloropyrimidine intermediate reacts with pyrrolidin-3-ol under basic conditions to form the ether linkage.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Mechanism of Action and Biological Activities

Kinase Inhibition

The compound inhibits protein kinases involved in oncogenic signaling, such as cyclin-dependent kinases (CDKs) and Src family kinases. By binding to the ATP-binding pocket of these enzymes, it disrupts phosphorylation events critical for cell cycle progression and survival .

Key Findings:

  • CDK2 Inhibition: Structural analogs with thiophenethyl substituents exhibit IC50\text{IC}_{50} values as low as 5.1 µM .

  • Src Kinase Suppression: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 27f) demonstrate KiK_i values of 3.5 nM, highlighting the scaffold’s versatility .

Antiproliferative Effects

In vitro studies on cancer cell lines (e.g., SH-SY5Y neuroblastoma) reveal dose-dependent growth inhibition. For instance, compound 26a, a structural relative, shows IC50=80 μM\text{IC}_{50} = 80 \ \mu\text{M} in neuroblastoma models .

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for:

  • Targeted Cancer Therapy: Potentially synergizing with checkpoint inhibitors in tumors with dysregulated CDK/Src pathways .

  • Drug Discovery: Serving as a lead structure for optimizing bioavailability and selectivity .

Neurodegenerative Diseases

Emerging evidence links kinase dysregulation to Alzheimer’s and Parkinson’s diseases. While direct data on this compound are lacking, related pyrimidines show neuroprotective effects in preclinical models .

Analytical Characterization

Quality Control Methods

Nuclear Magnetic Resonance (NMR): Confirms structural integrity via 1H^1\text{H} and 13C^{13}\text{C} chemical shifts matching predicted patterns.
Mass Spectrometry (MS): Validates molecular weight (m/z=215.68m/z = 215.68) and purity .

Table 2: Analytical Techniques

TechniquePurpose
NMR SpectroscopyStructural verification
High-Resolution MSMolecular weight confirmation
HPLCPurity assessment (>95%)

Future Directions and Challenges

ADME Optimization

Current limitations include undefined pharmacokinetic parameters (e.g., solubility, metabolic stability). Prodrug strategies, such as incorporating solubilizing groups (e.g., cyclodextrins), could enhance bioavailability .

Target Validation

Further studies are needed to map its kinase selectivity profile and off-target effects. Computational docking studies may guide structural refinements to improve binding affinity .

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